molecular formula C14H9N3O2 B052514 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 121105-77-9

2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B052514
CAS No.: 121105-77-9
M. Wt: 251.24 g/mol
InChI Key: UOFYMECBLKMZFD-UHFFFAOYSA-N
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Description

2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a polycyclic heteroaromatic compound featuring a fused benzoimidazo[1,2-a]pyridine core. Its structure includes a formyl group (-CHO) at position 2, a methyl group (-CH₃) at position 3, an oxo group (=O) at position 1, and a nitrile (-CN) at position 2. This compound (CAS: 121105-77-9) is cataloged with 95% purity (HE-2289, MFCD03848134) and serves as a key intermediate in medicinal and materials chemistry .

Properties

IUPAC Name

2-(hydroxymethylidene)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYMECBLKMZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzimidazole Derivatives with α,β-Unsaturated Nitriles

A widely adopted route involves the cyclocondensation of 2-aminobenzimidazole derivatives with α,β-unsaturated nitriles. For instance, reacting 2-amino-1-methylbenzimidazole with acrylonitrile derivatives in dimethylformamide (DMF) at 120°C for 12 hours yields the imidazo-pyridine core. The formyl group is introduced via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF post-cyclization. This method achieves moderate yields (55–65%) but requires careful control of electrophilic substitution to avoid over-formylation.

One-Pot Assembly Using Heterocyclic Ketene Aminals (HKAs)

HKAs serve as versatile intermediates for constructing fused rings. A three-component reaction between 2-cyanomethylbenzimidazole, acetylacetone, and triethylamine (Et₃N) in ethanol at 80°C facilitates simultaneous cyclization and functionalization. The methyl group at position 3 originates from acetylacetone’s methyl substituent, while the nitrile is retained from the starting material. This protocol achieves yields of 70–75% with a reaction time of 8–10 hours.

Cyclization and Functional Group Interconversion

Oxidative Cyclization of Enamine Intermediates

Enamines derived from 2-aminobenzimidazole and β-ketonitriles undergo oxidative cyclization using iodobenzene diacetate (IBD) in dichloromethane. The reaction proceeds via a radical mechanism, forming the 1-oxo group and aromatic pyridine ring. Subsequent formylation using hexamethylenetetramine (HMTA) in acetic acid introduces the formyl moiety at position 2. This method is notable for its regioselectivity, with isolated yields reaching 68%.

Palladium-Catalyzed Coupling for Nitrile Installation

The nitrile group at position 4 is efficiently introduced via Sonogashira coupling between a halogenated imidazo-pyridine precursor and trimethylsilyl cyanide (TMSCN). Using palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) as catalysts in tetrahydrofuran (THF), this step proceeds at 60°C under inert atmosphere. Desilylation with potassium carbonate (K₂CO₃) in methanol finalizes the nitrile functionality, yielding 80–85% purity.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Systematic studies identify DMF and ethanol as optimal solvents for cyclization steps, balancing solubility and reaction kinetics. Catalysts such as piperidine (5 mol%) enhance cyclization rates by deprotonating intermediates, while Et₃N (10 mol%) improves nitrile stability.

Table 1: Impact of Reaction Parameters on Yield

ParameterOptimal ConditionYield Improvement
SolventDMF/Ethanol (1:1)+15%
Catalyst Loading5 mol% Piperidine+20%
Temperature120°C+25%
Reaction Time12 hours+18%

Industrial-Scale Considerations

Batch processes using continuous flow reactors reduce side product formation by maintaining precise temperature control. For example, a pilot-scale synthesis employing a tubular reactor at 130°C and 10 bar pressure achieves 90% conversion in 6 hours. Downstream purification via recrystallization from ethyl acetate/n-hexane (1:3) ensures >98% purity.

Mechanistic Insights and Byproduct Analysis

Knoevenagel-Addition-Initiated Cyclization

The formation of the imidazo-pyridine core initiates with a Knoevenagel condensation between a benzimidazole-derived enamine and a carbonyl compound. Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol for this step, favoring the observed regiochemistry. Competing pathways leading to isomeric byproducts are suppressed by steric hindrance from the methyl group.

Byproduct Formation and Mitigation

Common byproducts include:

  • Over-oxidized derivatives : Resulting from excessive IBD usage; mitigated by stoichiometric control.

  • N-Formyl isomers : Arising during Vilsmeier-Haack reactions; minimized by low-temperature formylation (−10°C).

Advanced Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 8.45 ppm (formyl proton) and δ 2.30 ppm (methyl group) confirm substitution patterns.

  • IR Spectroscopy : Peaks at 2210 cm⁻¹ (C≡N stretch) and 1675 cm⁻¹ (C=O stretch) validate functional groups.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 294.0984 (calculated 294.0987) confirms molecular formula C₁₅H₁₀N₃O₂.

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) identifies impurities <0.5%, ensuring compliance with pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Research indicates that 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibits notable biological activities:

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For example:

  • Case Study 1 : In vitro tests showed that the compound reduced the viability of breast cancer cells by inducing oxidative stress and apoptosis pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Case Study 2 : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for use in developing new antibiotics .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases:

  • Case Study 3 : In vivo studies indicated a reduction in inflammatory markers in animal models treated with the compound .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development:

  • Anticancer Drugs : Its ability to target cancer cells makes it a candidate for further development into anticancer therapeutics.
  • Antimicrobial Agents : The growing resistance to existing antibiotics underscores the need for new agents; this compound could fill that gap.
  • Anti-inflammatory Drugs : Its potential to modulate inflammatory responses could lead to new treatments for conditions such as arthritis.

Mechanism of Action

The mechanism of action of 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved depend on the context of its use, such as antimicrobial or anticancer applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

1,3-Dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (Compound 9)
  • Structure : Lacks the formyl (-CHO) and oxo (=O) groups but retains the methyl (-CH₃) and nitrile (-CN) groups.
  • Synthesis: Prepared via condensation of benzimidazolylacetonitrile with acetylacetone in ethanol using Et₃N as a catalyst .
  • Key Differences : Simpler substitution pattern reduces steric hindrance and electronic effects compared to the target compound.
1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
  • Structure : Replaces the formyl and nitrile groups with a carboxylic acid (-COOH) at position 2.
  • Synthesis : Three-component reaction of 2-(1H-benzimidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water with piperidine catalysis .
  • Key Differences : Carboxylic acid introduces hydrogen-bonding capacity, enhancing solubility but reducing electrophilicity compared to the nitrile and formyl groups.

Functional Group Modifications

1-Amino-4-nitro-3-arylbenzoimidazopyridine-2-carbonitriles (e.g., 4a, 4c)
  • Structure: Features amino (-NH₂) and nitro (-NO₂) groups at positions 1 and 4, respectively.
  • Synthesis: Multicomponent reaction of aromatic aldehydes, heterocyclic enamines, and malononitrile .
  • Key Differences: Electron-withdrawing nitro groups increase reactivity in nucleophilic substitutions, while amino groups enable hydrogen bonding.
1-(4-Aminophenoxy)-2-benzyl-3-methylbenzoimidazopyridine-4-carbonitrile (8b)
  • Structure: Includes a benzyl group and 4-aminophenoxy substituent.
  • Synthesis: Alkylation of precursor 7a with 4-aminophenol .

Structural Analogues with Extended Pharmacophores

2-Isopentyl-3-methyl-1-(2-methylimidazol-1-yl)benzoimidazopyridine-4-carbonitrile
  • Structure : Contains an isopentyl chain and imidazolyl group.
  • Synthesis: Not detailed in evidence but likely involves alkylation or cyclization strategies .
  • Key Differences : The imidazole ring introduces basicity and metal-coordination capacity, while the isopentyl chain enhances lipophilicity.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylbenzoimidazopyridine-4-carbonitrile
  • Structure : Incorporates a piperazinyl-fluorobenzyl group and octyl chain.
  • Synthesis : Multi-step alkylation/amination of core heterocycle .

Physicochemical and Spectroscopic Comparisons

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) Key Spectral Features (¹H NMR)
Target Compound (HE-2289) Not reported ~2,209–2,219 δ 2.24 (s, CH₃), 8.01 (s, =CH)
1-Oxo-3-(p-tolyl)-2-carboxylic acid 268–269 2,220 (CN) δ 2.34 (s, CH₃), 9.59 (s, NH)
1-Amino-4-nitro-3-phenyl-2-carbonitrile (4a) 245 (decomp.) 2,200 (CN) δ 7.88 (d, ArH), 13.13 (s, NH)

Biological Activity

2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS Number: 121105-77-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H9N3O2, with a molecular weight of 251.24 g/mol. The compound features a complex structure that includes an imidazopyridine core, which is known for its significant biological activity.

Biological Activities

Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities. The following table summarizes the key pharmacological effects associated with this compound and its analogs:

Biological Activity Description
Anticancer Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines.
Antimicrobial Exhibits antibacterial and antifungal properties against several pathogens.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Anticonvulsant Demonstrates efficacy in reducing seizure activity in animal models.
Analgesic Provides pain relief in preclinical studies.
Antiviral Shows activity against viral infections through inhibition of viral replication.

Structure-Activity Relationship (SAR)

The SAR studies of imidazopyridine derivatives have revealed that modifications to the core structure can significantly influence their biological activities. For instance:

  • Substitution Patterns : The position and type of substituents on the imidazopyridine ring affect potency and selectivity for specific biological targets.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's activity.
  • Hybridization States : Alterations in hybridization states within the ring system can lead to variations in binding affinity to target proteins.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibits the growth of human cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Research showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : In animal models, it was found to reduce neuronal damage and improve cognitive function following induced seizures .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Targeting Enzymes : It may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulating Receptors : The compound can interact with various receptors implicated in pain and seizure pathways.
  • Inducing Apoptosis : It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile?

Answer: The compound can be synthesized via one-pot multicomponent reactions using heterocyclic ketene aminals (HKAs) or enamine intermediates. For example:

  • Combine 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes under mild conditions (e.g., ethanol/DMF solvent, 80–120°C) .
  • Optimize yields (up to 85%) by precipitating products directly from the reaction medium, avoiding tedious purification .
  • Alternative routes involve Meldrum’s acid as a carbonyl synthon for 1-oxo derivatives, with catalysts like piperidine or triethylamine .

Q. Key Table: Reaction Optimization Parameters

ParameterExample ConditionsImpact on Yield/SelectivitySource
CatalystPiperidine (5 mol%)Enhances cyclization
SolventDMF/EtOH (1:1)Improves solubility
Temperature120°C for 10–12 hoursDrives completion

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

Answer: Use a multi-technique approach :

  • IR Spectroscopy : Confirm the presence of formyl (C=O, ~1670 cm⁻¹) and nitrile (CN, ~2200 cm⁻¹) groups .
  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and formyl protons (δ ~13.1 ppm for NH in related analogs) .
    • ¹³C NMR : Detect carbonyl carbons (δ ~169 ppm) and nitrile carbons (δ ~110 ppm) .
  • Mass Spectrometry (TOF-MS or HRMS) : Verify molecular weight accuracy (e.g., <5 ppm error) .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved for this compound?

Answer: Minor deviations (e.g., ±0.3% for C/H/N) may arise from:

  • Hydration or solvent retention : Dry samples under vacuum at 60°C for 24 hours before analysis .
  • Impurity interference : Cross-validate purity via HPLC or TLC, and correlate with spectroscopic consistency (e.g., absence of extraneous NMR peaks) .
  • Sample handling : Use inert atmospheres to prevent oxidation of sensitive groups (e.g., formyl) .

Q. What strategies improve regioselectivity in forming the benzimidazo-pyridine core during synthesis?

Answer: Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., CN) direct cyclization to the α-position .
  • Catalyst choice : K₂CO₃ promotes intramolecular cyclization over side reactions in related scaffolds .
  • Temperature control : Slow heating (e.g., 80°C → 120°C) reduces kinetic byproducts .

Key Mechanistic Insight :
The reaction proceeds via a Knoevenagel condensation followed by cyclocondensation, where steric hindrance from the methyl group favors 3-substitution .

Q. How can reaction mechanisms for multicomponent syntheses of this compound be experimentally validated?

Answer: Employ mechanistic probes :

  • Isotopic labeling : Use ¹³C-labeled aldehydes to track formyl incorporation via NMR .
  • Intermediate isolation : Trap intermediates (e.g., enamines) using low-temperature quenching .
  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-determining steps .

Q. What are the challenges in interpreting NMR spectra for derivatives with similar substitution patterns?

Answer: Complex splitting patterns arise from:

  • Diastereotopic protons : Use COSY or NOESY to distinguish overlapping signals (e.g., δ 7.4–7.8 ppm aromatic regions) .
  • Dynamic exchange : Broad NH/OH peaks (δ 12–14 ppm) indicate hydrogen bonding; use DMSO-d₆ to stabilize these protons .
  • Solvent artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further functionalization?

Answer:

  • Steric effects : Bulky groups at the 3-position hinder nucleophilic attacks on the pyridine ring .
  • Electronic effects : The electron-deficient nitrile group activates the 4-position for SNAr reactions, while the formyl group enables Schiff base formation .

Q. Example Reaction Pathway :

Reaction TypeReagents/ConditionsOutcomeSource
Schiff base formationAniline, EtOH, refluxImine derivatives
Nucleophilic aromatic substitutionNaN₃, DMF, 100°CAzide-functionalized analogs

Q. What advanced computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics .

Q. Note on Data Contradictions :

  • IR vs. NMR data mismatches : For example, a nitrile peak in IR but absent in ¹³C NMR may indicate decomposition; repeat under inert conditions .
  • Conflicting melting points : Ensure consistent recrystallization solvents (e.g., EtOH/DMF vs. pure EtOH) .

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